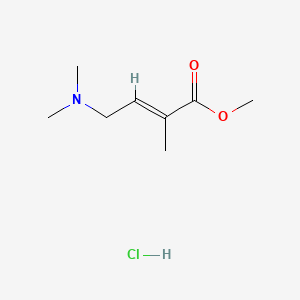

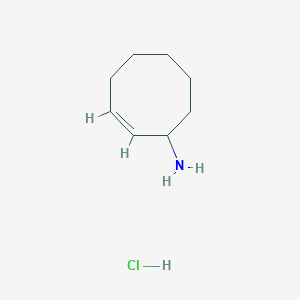

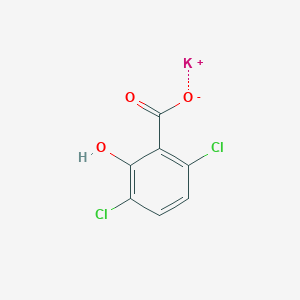

![molecular formula C24H30O9 B12311811 [(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)

[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Eupalinolide I is a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum. This compound is part of a larger family of sesquiterpene lactones known for their diverse biological activities, including anti-inflammatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eupalinolide I can be synthesized through various methods, including high-speed counter-current chromatography (HSCCC) and ethanol reflux extraction. The HSCCC method involves a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in a specific ratio . The ethanol reflux extraction method includes reduced pressure concentration, macroporous resin column chromatography, and C18 reversed-phase chromatography .

Industrial Production Methods

Industrial production of eupalinolide I typically involves large-scale extraction from Eupatorium lindleyanum using ethanol as a solvent. The extract is then subjected to various chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Eupalinolide I undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include carboxylesterase and cytochrome P450 enzymes, which facilitate the hydrolysis and oxidation of eupalinolide I . The reactions typically occur under physiological conditions, such as in human liver microsomes .

Major Products

The major products formed from these reactions include various metabolites that retain the biological activity of the parent compound .

Scientific Research Applications

Eupalinolide I has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

Eupalinolide I exerts its effects through various molecular targets and pathways. It induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells . The compound also inhibits the gene expression of pro-inflammatory factors, including IL-1β, TNFα, COX-2, and iNOS .

Comparison with Similar Compounds

Similar Compounds

Eupalinolide A: Another sesquiterpene lactone with anti-inflammatory and antitumor effects.

Eupalinolide B: A cis-trans isomer of eupalinolide A with similar biological activities.

Eupalinolide J: Known for its anticancer activity via the STAT3 and Akt signaling pathways.

Uniqueness

Eupalinolide I is unique due to its specific molecular structure and the distinct pathways it modulates. Unlike its analogs, eupalinolide I has shown a unique ability to induce autophagy and inhibit specific pro-inflammatory genes .

Properties

Molecular Formula |

C24H30O9 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

[(6E,10Z)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10-,18-6+ |

InChI Key |

HPWMABTYJYZFLK-BRWGGNOOSA-N |

Isomeric SMILES |

C/C/1=C/C2C(C(C/C(=C\CC1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

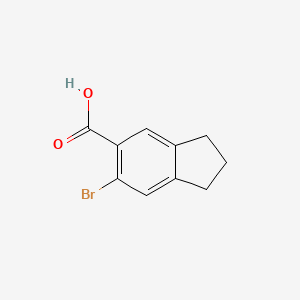

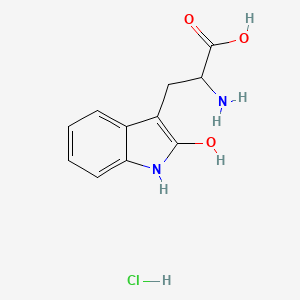

![[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid](/img/structure/B12311730.png)

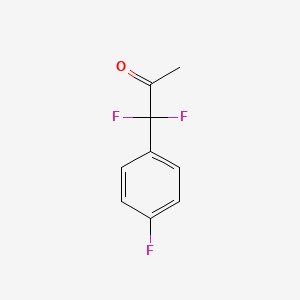

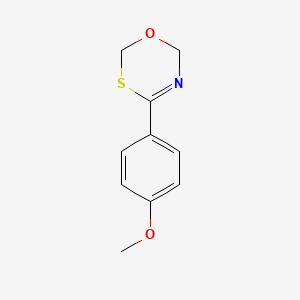

![rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis](/img/structure/B12311745.png)

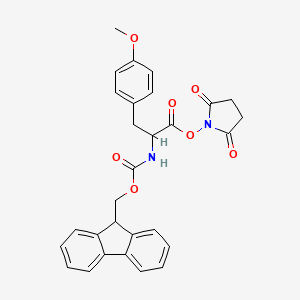

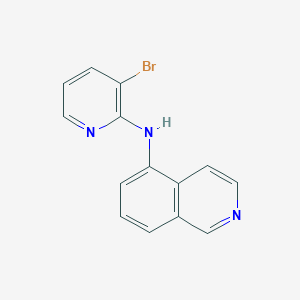

![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)